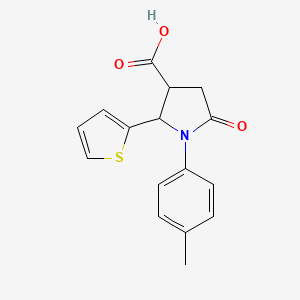

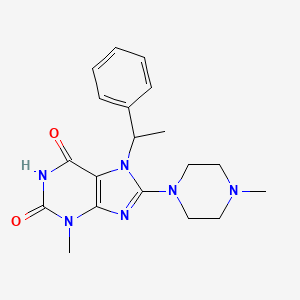

![molecular formula C14H10N4O3 B2935363 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2470436-85-0](/img/structure/B2935363.png)

8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound . It is part of the pyrimidine family, which are key structural fragments of various biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, involves various methods. One approach is the condensation reaction of tert-butyl (1 H -imidazol-4 (5)-yl)carbamate and malondialdehyde in TFA . Another method involves the Dimroth rearrangement, which is a process of ring opening and ring closure in heterocyclic systems .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. The Dimroth rearrangement is one such reaction, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .科学的研究の応用

DNA Gyrase Inhibition

Research indicates that derivatives similar to 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid, such as Pyrimido[1,6-a]benzimidazoles, have been identified as new classes of DNA gyrase inhibitors. These compounds exhibit potential as antibacterial agents by targeting the A subunit of DNA gyrase, a critical enzyme for bacterial DNA replication and supercoiling (Hubschwerlen et al., 1992).

Antiprotozoal Activity

Research on quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which share a core structural motif with this compound, has demonstrated significant antiparasitic activity. These compounds have shown efficacy against Trypanosoma rhodesiense, offering insights into developing new treatments for trypanosomiasis (Sundberg et al., 1990).

Heterocyclic Chemistry and Combinatorial Libraries

The synthesis of fused pyridine-4-carboxylic acids, including derivatives like pyrido[2,3-d]pyrimidines, highlights the compound's utility in generating diverse combinatorial libraries for drug discovery. These libraries facilitate the exploration of novel therapeutic agents by enabling the rapid synthesis and testing of a wide array of structurally related compounds (Volochnyuk et al., 2010).

Electronic and Photophysical Properties

A study on carbazole-pyrimidine conjugates, which could be structurally related to the 8-Carbamoyl derivative, investigated the effects of structural variations on electronic, photophysical, and electrochemical properties. This research has implications for the development of materials with specific optical and electronic functionalities, potentially useful in electronics and photonics (Kato et al., 2015).

Conjugation to DNA-Binding Motifs

Another innovative application involves the conjugation of carboxylic acids derived from compounds like this compound to peptides and lexitropsins bearing DNA-binding motifs. This approach aims to target DNA directly, offering a novel pathway for the development of anticancer therapies (Arrowsmith et al., 2002).

将来の方向性

The future directions for 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid could involve further exploration of its anticancer activity. Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Therefore, more potent and efficacious anticancer drugs with pyrimidine scaffold could be developed .

特性

IUPAC Name |

8-carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(14(20)21)6-10(18(13)7-16-11)8-4-2-1-3-5-8/h1-7H,(H2,15,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQVKBCREBIVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

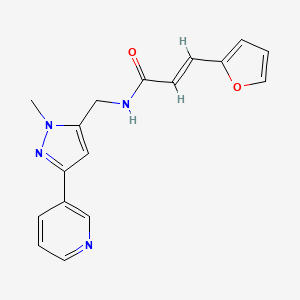

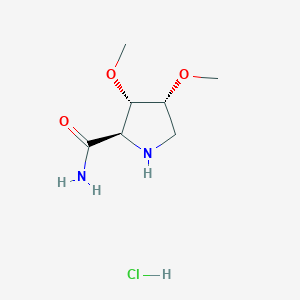

![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)

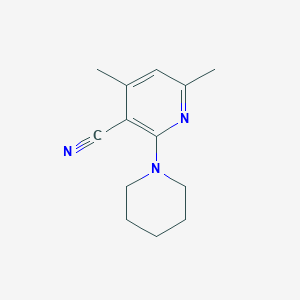

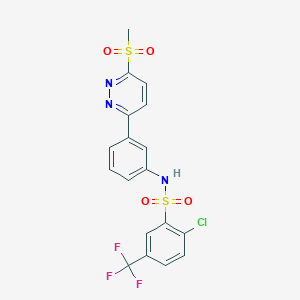

![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)

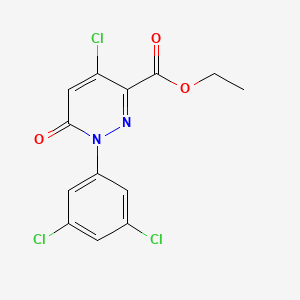

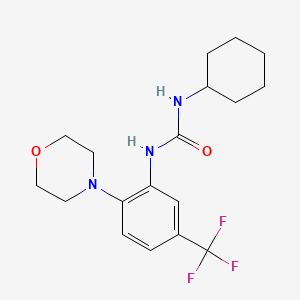

![N'-(2,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2935292.png)

![2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2935298.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)